molecular formula C15H14N4O2S B2389013 1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea CAS No. 2034429-98-4

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea

Cat. No. B2389013
CAS RN: 2034429-98-4
M. Wt: 314.36
InChI Key: KEUJAKNGGZROTP-UHFFFAOYSA-N
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Description

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea, also known as FPYMU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactivity

One avenue of research involves the synthesis of novel pyridine and naphthyridine derivatives , where compounds like "1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea" serve as intermediates or final products in the synthesis of complex organic molecules. These compounds undergo reactions such as dimerization, coupling with diazonium salts, and reactions with hydrazines and urea derivatives to afford diverse heterocyclic structures. Such synthetic pathways are crucial for developing new materials with potential applications in electronics, pharmaceuticals, and chemical sensing (Abdelrazek et al., 2010).

Intramolecular Hydrogen Bonding and Complexation

Research into substituent effects on pyrid-2-yl ureas has shown that these compounds exhibit preferences for certain conformational isomers based on intramolecular hydrogen bonding capabilities. This property is of interest for designing sensors and molecular recognition systems, where the ability to switch between conformations can be used to detect specific molecules or ions (Chien et al., 2004).

Material Science and Supramolecular Chemistry

The compound and its derivatives have implications in material science , particularly in forming urea and thiourea-based assemblies. These materials exhibit unique properties such as conformational adjustments and self-assembly, which are critical for developing advanced materials with tailored mechanical, electronic, or optical properties (Phukan & Baruah, 2016).

Pharmaceutical Research

In the context of pharmaceutical research, compounds with similar structures have been studied for their role as active metabolites in potent kinase inhibitors . These investigations shed light on the stereochemical aspects and the synthesis of active pharmaceutical ingredients, contributing to the development of new drugs (Chen et al., 2010).

Environmental Chemistry and Toxicology

Moreover, the study of furan metabolites derived from specific cross-links highlights the environmental and toxicological relevance of furan derivatives. Understanding the biotransformation and degradation pathways of such compounds is vital for assessing environmental risks and developing biomarkers for exposure (Lu & Peterson, 2010).

properties

IUPAC Name

1-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-9-22-15(18-10)19-14(20)17-6-11-4-13(7-16-5-11)12-2-3-21-8-12/h2-5,7-9H,6H2,1H3,(H2,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUJAKNGGZROTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4-methylthiazol-2-yl)urea

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